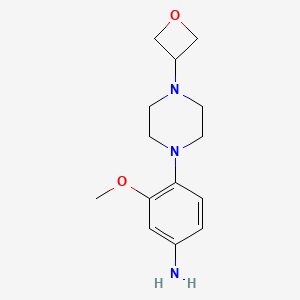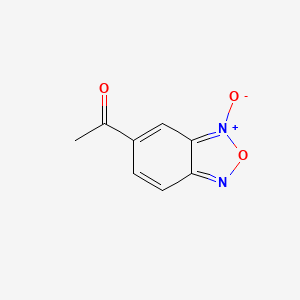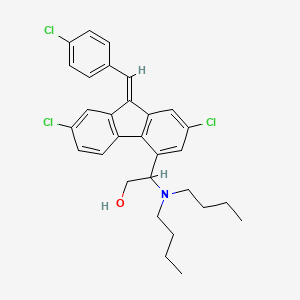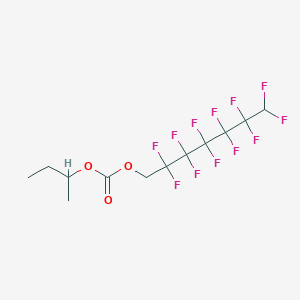![molecular formula C17H28N3O4P B12085613 [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with an octyl chain and an aminoethyl group, which is further phosphorylated. Its structural complexity and functional groups make it a subject of interest in chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole ring.
Alkylation: The benzimidazole core is then alkylated with an octyl halide under basic conditions to introduce the octyl side chain.
Phosphorylation: Finally, the aminoethyl group is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoric acid under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the benzimidazole ring or the phosphorylated amino group, potentially yielding reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can act as a ligand for various biomolecules, influencing their activity and stability. It is studied for its potential interactions with proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with biological targets. Its phosphorylated amino group may mimic natural phosphate-containing molecules, making it a candidate for enzyme inhibition or receptor modulation studies.
Industry
Industrially, this compound can be used in the development of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its unique properties can enhance the performance of these products in various applications.
Wirkmechanismus
The mechanism of action of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s phosphorylated amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The benzimidazole core may also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-amino-2-(6-methyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Similar structure but with a methyl group instead of an octyl chain.
[2-amino-2-(6-ethyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Features an ethyl group instead of an octyl chain.
[2-amino-2-(6-propyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Contains a propyl group in place of the octyl chain.
Uniqueness
The uniqueness of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate lies in its long octyl side chain, which can significantly influence its hydrophobicity and interaction with lipid membranes. This property distinguishes it from similar compounds with shorter alkyl chains, potentially leading to different biological activities and applications.
Eigenschaften
Molekularformel |
C17H28N3O4P |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H28N3O4P/c1-2-3-4-5-6-7-8-13-9-10-15-16(11-13)20-17(19-15)14(18)12-24-25(21,22)23/h9-11,14H,2-8,12,18H2,1H3,(H,19,20)(H2,21,22,23) |
InChI-Schlüssel |
FZEKCWYSFVMPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1)N=C(N2)C(COP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)



![Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B12085583.png)



![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)


